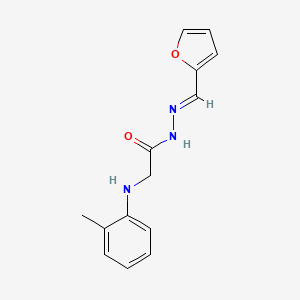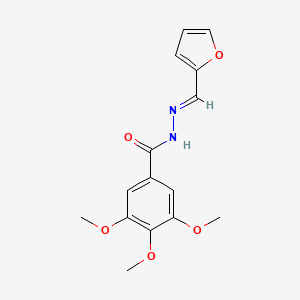![molecular formula C23H18N6O3S B11987197 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987197.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida generalmente implica un proceso de múltiples pasos:
S-Alquilación de 4,5-difenil-4H-1,2,4-triazol-3-tiol: Este paso implica la reacción de 4,5-difenil-4H-1,2,4-triazol-3-tiol con un acetal halogenado en presencia de carbonato de cesio.
Desprotección de Acetal: El producto resultante se somete a desprotección de acetal para producir el aldehído, que luego se aísla como un aducto de bisulfito.
Reacción de Condensación: El paso final involucra la condensación del aldehído con N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida en condiciones específicas para formar el compuesto objetivo.
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su actividad biológica.
Mecanismo De Acción
El mecanismo de acción de 2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. El grupo nitrofenil puede participar en reacciones redox, influenciando los procesos celulares. Las vías y los objetivos exactos dependen del contexto biológico específico y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos Similares
4,5-difenil-4H-1,2,4-triazol-3-tiol: Un precursor en la síntesis del compuesto objetivo.
1,2,4-triazol-3-tiona: Conocido por sus propiedades antimicrobianas.
Derivados de 1,3,4-tiadiazol: Exhibe un amplio espectro de actividades biológicas.
Singularidad
2-[(4,5-difenil-4H-1,2,4-triazol-3-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C23H18N6O3S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18N6O3S/c30-21(25-24-15-17-8-7-13-20(14-17)29(31)32)16-33-23-27-26-22(18-9-3-1-4-10-18)28(23)19-11-5-2-6-12-19/h1-15H,16H2,(H,25,30)/b24-15+ |
Clave InChI |
NWTFBYNMONUJFL-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987114.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)

![4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
![2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11987166.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987178.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987182.png)
![Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]-](/img/structure/B11987187.png)

